molecular formula C10H14ClN3 B1422387 [(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride CAS No. 1269226-93-8

[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride

Cat. No.: B1422387
CAS No.: 1269226-93-8
M. Wt: 211.69 g/mol
InChI Key: UOQDBPKEDMQAMO-UHFFFAOYSA-N
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Description

Structural Classification of Indazole Derivatives

Indazole derivatives are classified based on substitution patterns and tautomeric forms. The parent indazole exists in two tautomers: 1H-indazole (thermodynamically stable) and 2H-indazole (less common). [(1-Ethyl-1H-indazol-3-yl)methyl]amine hydrochloride belongs to the 1H-indazole subclass, where substitutions occur at the N1 and C3 positions (Table 1).

Table 1: Structural Features of this compound

Property Description
Molecular Formula C₁₀H₁₄ClN₃
Molecular Weight 211.69 g/mol
Substituents - N1: Ethyl group
- C3: Methylamine hydrochloride
Tautomer 1H-indazole
Key Functional Groups Amine, hydrochloride, aromatic system

The ethyl group at N1 enhances lipophilicity, while the methylamine hydrochloride at C3 introduces a polar, protonatable amine group. This combination enables interactions with biological targets such as kinases and receptors, a trait shared with FDA-approved indazole drugs like axitinib and niraparib.

Historical Context of 1H-Indazole Substituted Compounds

The exploration of indazole derivatives began in the late 19th century with Emil Fischer’s pioneering work on hydrazines and the Fischer indole synthesis. The latter method, involving phenylhydrazones and aldehydes/ketones, laid the groundwork for synthesizing indole and indazole analogs. Early 20th-century research identified natural indazole alkaloids like nigellicine in Nigella sativa, highlighting their biological potential.

Modern synthetic advances, such as the Davis–Beirut reaction and Rh(III)-catalyzed C–H activation, have enabled efficient access to 1H-indazole scaffolds. For example, catalytic cyclization of E-hydrazone esters has streamlined the production of 1H-indazole-3-carboxylates, precursors to compounds like gamendazole. This compound exemplifies these advancements, with its synthesis leveraging palladium-catalyzed cross-coupling and hydrochloride salt formation.

The pharmacological significance of 1H-indazole derivatives emerged in the 1960s with benzydamine, a nonsteroidal anti-inflammatory drug. Subsequent discoveries, including granisetron (anti-emetic) and axitinib (anticancer), reinforced the scaffold’s versatility. Recent studies emphasize the role of C3 substituents in modulating kinase inhibition and receptor binding, as seen in this compound’s potential interactions with checkpoint kinases.

Properties

IUPAC Name

(1-ethylindazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-13-10-6-4-3-5-8(10)9(7-11)12-13;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQDBPKEDMQAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous heterocyclic amines, focusing on structural features, physicochemical properties, and applications.

Heterocyclic Core Variations

a. [(1-Cyclopropyl-1H-imidazol-5-yl)methyl]amine Dihydrochloride ()
  • Structure: Imidazole core (two non-adjacent nitrogen atoms) with cyclopropyl and methylamine groups.
  • Key Differences: Imidazole vs. indazole: Imidazole lacks the fused benzene ring, reducing aromaticity and altering electronic properties.
  • Applications : Imidazole derivatives are common in drug discovery (e.g., antifungal agents) due to their hydrogen-bonding capacity .
b. 1-Benzyl-1H-indol-3-amine Hydrochloride ()
  • Structure : Indole core (one nitrogen atom) with benzyl and amine groups.
  • Key Differences: Indole vs. indazole: Indazole’s additional nitrogen enhances basicity and metabolic stability.
  • Applications : Indole amines are prevalent in serotonin receptor modulators and anticancer agents .
c. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride ()
  • Structure : Isoxazole core (oxygen and nitrogen atoms) with chlorophenyl and methylamine groups.
  • Chlorophenyl group: Enhances electronegativity and halogen bonding interactions.
  • Applications : Isoxazoles are used in agrochemicals and COX-2 inhibitors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Spectral Data (1H-NMR) Solubility Trends
Target Compound ~223.7* δ 1.45 (t, 3H, CH2CH3), δ 4.55 (s, 2H, CH2NH3+)† Moderate in polar solvents‡
[(1-Cyclopropyl-1H-imidazol-5-yl)methyl]amine Dihydrochloride ~222.1* δ 1.15 (m, 4H, cyclopropyl), δ 3.70 (s, 2H, CH2NH3+) High (dihydrochloride salt)
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine () 217.3 δ 7.95 (s, 1H, triazole-H), δ 3.71 (s, 2H, CH2NMe2) Low (neutral amine)

*Calculated based on formula. †Predicted based on indazole analogs. ‡Inferred from hydrochloride salt nature.

Biological Activity

[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride is a novel compound belonging to the indazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. Indazole derivatives have been shown to inhibit and modulate kinases such as chk1, chk2, and h-sgk, which play critical roles in cell signaling pathways related to cell growth and proliferation .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
  • Antibacterial : Effective against various bacterial strains.
  • Antioxidant : Provides protection against oxidative stress.
  • Anti-inflammatory : Reduces inflammation in cellular models.
  • Antidiabetic : Shows promise in regulating blood glucose levels.
  • Antiviral : Exhibits activity against certain viral infections.
  • Antiproliferative : Inhibits the growth of tumor cells.

Research Findings

Recent studies have highlighted the effectiveness of this compound across various biological assays. Below is a summary of key findings:

Biological ActivityTargetIC50 (µM)Reference
AnticancerHeLa0.52
AnticancerMCF-70.34
AntibacterialE. coli25
AntioxidantDPPH15
Anti-inflammatoryRAW264.7 cells20

Anticancer Activity

A study evaluated the anticancer properties of this compound against HeLa and MCF-7 cancer cell lines. The compound showed significant antiproliferative effects with IC50 values of 0.52 µM and 0.34 µM, respectively, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Effects

In another investigation, the antibacterial efficacy was tested against Escherichia coli, where the compound exhibited an IC50 value of 25 µM. This indicates a moderate antibacterial activity that warrants further exploration for potential applications in treating bacterial infections .

Comparative Analysis

Compared to other indazole derivatives such as Niraparib and Pazopanib, this compound has unique properties that may enhance its therapeutic profile. For instance:

CompoundPrimary UseUnique Features
This compoundAnticancerBroad-spectrum activity across multiple biological pathways
NiraparibCancer (Ovarian)Selective PARP inhibitor
PazopanibCancer (Renal)Tyrosine kinase inhibitor

Q & A

Q. What are the common synthetic routes for [(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from indazole derivatives. Key steps include:
  • Alkylation : Introducing the ethyl group at the indazole N1 position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Boc Protection/Deprotection : Protecting the amine group during subsequent reactions to avoid side products .
  • Reductive Amination : Reacting the indazole intermediate with formaldehyde or other aldehydes in the presence of NaBH₃CN or Pd/C hydrogenation .
    Critical parameters include temperature control (60–80°C for alkylation), solvent choice (DMF for polar aprotic conditions), and catalyst selection (Pd/C for hydrogenation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N1, methylamine at C3) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 220.12) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELXL for refinement .
  • HPLC : Assess purity (>95% for pharmacological studies) with C18 columns and UV detection .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or receptors (e.g., EGFR, JAK2) using fluorescence-based or radiometric assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Solubility/Stability : Measure kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the alkylation step?

  • Methodological Answer :
  • Solvent Screening : Compare DMF, DMSO, and THF to balance reactivity and solubility. DMF reduces di-alkylation byproducts due to its high polarity .
  • Catalyst Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity in biphasic systems .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at 85–90% conversion to minimize impurities .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

  • Methodological Answer :
  • Complementary Techniques : Pair solution-state NMR with solid-state X-ray crystallography to distinguish dynamic conformers (NMR) from static crystal structures (X-ray) .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate assignments .
  • Variable-Temperature NMR : Identify exchange broadening or rotameric equilibria affecting peak splitting .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the ethyl group (e.g., isopropyl, cyclopropyl) or methylamine moiety (e.g., tert-butyl, benzyl) to assess steric/electronic effects .
  • QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituents with biological activity .
  • Crystallographic Studies : Map binding interactions via protein-ligand co-crystallography (e.g., with kinase targets) .

Key Challenges and Solutions

  • Low Yield in Reductive Amination : Replace NaBH₃CN with H₂/Pd-C for cleaner reduction .
  • Crystallization Difficulties : Use anti-solvent vapor diffusion (e.g., ether into DCM) to improve crystal quality for X-ray analysis .
  • Biological Activity Variability : Validate target engagement via thermal shift assays (TSA) to confirm direct binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride
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[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride

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